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molecular formula C8H11NO2S B2759715 2-Methanesulfonyl-3-methylaniline CAS No. 497227-21-1

2-Methanesulfonyl-3-methylaniline

Cat. No. B2759715
M. Wt: 185.24
InChI Key: GXEXAPQBWDKEFE-UHFFFAOYSA-N
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Patent
US07196229B2

Procedure details

A solution of 158 g (0.74 mol) of 3-methyl-2-methylsulfonylnitrobenzene in 1.5 l of ethyl acetate and 5 g of a catalyst comprising 10% by weight of palladium on carbon were introduced into a hydrogenation apparatus fitted with gas inlet tube. The hydrogenation apparatus was flushed twice with nitrogen. Hydrogen was then introduced, and the mixture was stirred at 45° C. for 48 hours. The reaction mixture was filtered off with suction through kieselguhr and the filtrate was concentrated under reduced pressure, giving 134 g (98% of theory) of 3-methyl-2-methylsulfonylaniline as an orange-yellow solid.
Name
3-methyl-2-methylsulfonylnitrobenzene
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:4]([N+:8]([O-])=O)[CH:5]=[CH:6][CH:7]=1>C(OCC)(=O)C.[Pd]>[CH3:1][C:2]1[C:3]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8]

Inputs

Step One
Name
3-methyl-2-methylsulfonylnitrobenzene
Quantity
158 g
Type
reactant
Smiles
CC=1C(=C(C=CC1)[N+](=O)[O-])S(=O)(=O)C
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
catalyst
Quantity
5 g
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into a hydrogenation apparatus
CUSTOM
Type
CUSTOM
Details
fitted with gas inlet tube
CUSTOM
Type
CUSTOM
Details
The hydrogenation apparatus was flushed twice with nitrogen
ADDITION
Type
ADDITION
Details
Hydrogen was then introduced
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off with suction through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC=1C(=C(N)C=CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 134 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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